N-(4-((3-(1H-imidazol-1-yl)propyl)carbamoyl)phenyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide
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Overview
Description
N-(4-((3-(1H-imidazol-1-yl)propyl)carbamoyl)phenyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide is a useful research compound. Its molecular formula is C19H22N6O3 and its molecular weight is 382.424. The purity is usually 95%.
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Scientific Research Applications
Chemical Synthesis and Structural Analysis
The compound N-(4-((3-(1H-imidazol-1-yl)propyl)carbamoyl)phenyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide and related derivatives have been studied primarily for their synthesis and structural characterization. One study explored the N-N migration of a carbamoyl group in a pyrazole derivative, highlighting the importance of understanding the structural dynamics and synthetic pathways of such compounds (Pathirana, Sfouggatakis, & Palaniswamy, 2013).
Potential Biological Activities
Several studies have investigated compounds with structures similar to the one for their potential biological activities. For instance, research has been conducted on omega-(1H-imidazol-1-yl)-N-phenylalkanoic acid amide derivatives, focusing on their anticonvulsant activities (Aktürk, Kılıç, Erol, & Pabuccuoglu, 2002). Additionally, the synthesis and biological activity of various amide derivatives, including pyrazole amides, have been studied, revealing insights into their potential antimicrobial and anticancer applications (Gein, Bobrovskaya, Russkikh, Novikova, Gein, Karpenko, Chashchina, Dmitriev, & Yankin, 2019).
Synthesis and Characterization
The process of synthesizing and characterizing derivatives of the compound , including pyrazole and imidazole derivatives, is a key area of research. These studies often focus on the development of efficient synthesis methods and the subsequent analysis of the compounds' structures (Richter, Goddard, Schönefeld, Imming, & Seidel, 2023). The advancements in synthetic methods contribute to a deeper understanding of these compounds and their potential applications.
Mechanism of Action
Target of Action
It is known that imidazole-containing compounds have a broad range of biological properties . They are the core of some natural products such as histidine, purine, histamine, and DNA-based structures .
Mode of Action
Imidazole derivatives are known to interact with various biological targets due to their amphoteric nature . They can show both acidic and basic properties, which allows them to interact with a variety of biological targets .
Biochemical Pathways
Imidazole derivatives are known to affect a wide range of biochemical pathways due to their broad range of biological activities .
Pharmacokinetics
Imidazole compounds are generally highly soluble in water and other polar solvents, which can influence their absorption and distribution .
Result of Action
Imidazole derivatives are known to exhibit a variety of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Action Environment
The solubility of imidazole compounds in water and other polar solvents can influence their action in different environments .
Properties
IUPAC Name |
N-[4-(3-imidazol-1-ylpropylcarbamoyl)phenyl]-3-methoxy-1-methylpyrazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N6O3/c1-24-12-16(19(23-24)28-2)18(27)22-15-6-4-14(5-7-15)17(26)21-8-3-10-25-11-9-20-13-25/h4-7,9,11-13H,3,8,10H2,1-2H3,(H,21,26)(H,22,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXQWOZLSKMTGPQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)OC)C(=O)NC2=CC=C(C=C2)C(=O)NCCCN3C=CN=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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